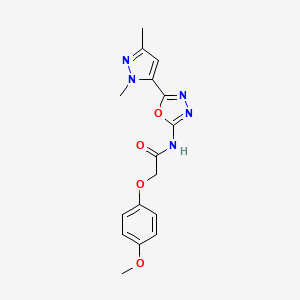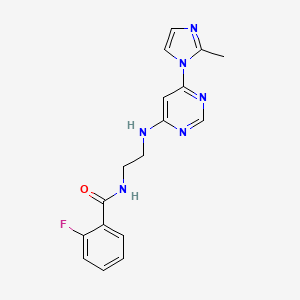![molecular formula C22H18F4N4O2S B2501606 N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide CAS No. 1105219-07-5](/img/structure/B2501606.png)
N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential synthesis of the compound .
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of a related compound with a pyrazole ring was achieved using NMR spectroscopy and mass spectrometry techniques . Another study reported the synthesis of antipyrine derivatives, which are structurally related to pyrazoles, through a series of reactions including acyl chlorination and coupling with amines . These methods could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and DFT calculations . These methods allow for the determination of the three-dimensional arrangement of atoms within the molecule and the identification of key structural features such as hydrogen bonding, π-interactions, and other intermolecular forces that can influence the compound's stability and reactivity.
Chemical Reactions Analysis
The reactivity of similar compounds is influenced by the functional groups present in the molecule. For example, benzamides and pyrazoles can undergo various chemical reactions, including substitutions, additions, and cyclizations, depending on the substituents and reaction conditions . The presence of fluorine atoms can also affect the reactivity, as they are electron-withdrawing and can make adjacent carbons more electrophilic .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structure. For instance, the presence of fluorine atoms can significantly influence the lipophilicity and electronic properties of the molecule . The intermolecular interactions, such as hydrogen bonds and π-interactions, play a crucial role in the solid-state packing and can affect the melting point, solubility, and stability of the compound . The biological activities of these compounds, such as anticancer and anticonvulsant activities, are often evaluated through in vitro assays .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The chemical compound of interest is a part of a broader category of molecules that include fluorinated derivatives, which are often explored for their unique properties and potential applications in various fields, including medicinal chemistry and material science. For instance, research into the microwave-assisted synthesis of fused heterocycles incorporating a trifluoromethyl moiety, such as pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]triazine derivatives, shows the interest in developing new methods to synthesize complex molecules with potential biological activity (Shaaban, 2008). Additionally, the synthesis of 3-amino-4-fluoropyrazoles and their subsequent functionalization has been investigated, indicating the ongoing effort to create versatile building blocks for further chemical transformations (Surmont et al., 2011).
Pharmaceutical Applications
While the direct information on the specific compound is not provided, related chemical structures and synthetic approaches hint at potential pharmaceutical applications. The development of benzamide-based 5-aminopyrazoles showing significant antiavian influenza virus activity suggests the exploration of similar structures for antiviral properties (Hebishy et al., 2020). Furthermore, novel heterospirocyclic 3-amino-2H-azirines as synthons for heterocyclic α-amino acids highlight the potential for synthesizing new compounds that could have implications in drug design and development (Strässler et al., 1997).
Material Science Applications
The creation and study of energetic multi-component molecular solids involving tetrafluoroterephthalic acid and various aza compounds emphasize the role of strong hydrogen bonds and weak intermolecular interactions in forming supramolecular structures (Wang et al., 2014). This research could lead to new materials with specific properties suitable for applications in electronics, coatings, and other advanced materials.
Propiedades
IUPAC Name |
N-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F4N4O2S/c23-16-7-1-13(2-8-16)9-27-19(31)10-30-20(17-11-33-12-18(17)29-30)28-21(32)14-3-5-15(6-4-14)22(24,25)26/h1-8H,9-12H2,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDCZJLVRPMGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F4N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501523.png)
![1-Tert-butyl-N-[(1S)-1-cyanoethyl]-5-ethylpyrazole-4-carboxamide](/img/structure/B2501526.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)ethanone](/img/structure/B2501530.png)

![ethyl 6-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2501534.png)

![2-naphthalen-2-yloxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2501537.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/structure/B2501538.png)

![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2501540.png)

![N-(1-cyanocyclobutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide](/img/structure/B2501542.png)
